molecular formula C27H24BrN3O2 B1628046 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide CAS No. 480438-67-3

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide

Cat. No.: B1628046
CAS No.: 480438-67-3
M. Wt: 502.4 g/mol
InChI Key: VVSGFSHAUFPBFM-UHFFFAOYSA-N
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Description

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is a complex organic compound with a unique structure that combines phenanthridine, phenyl, and acryloylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide typically involves a multi-step process. One common method starts with the preparation of the phenanthridine core, followed by the introduction of the acryloylamino and phenyl groups. The final step involves the quaternization of the phenanthridine nitrogen to form the bromide salt.

    Preparation of Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Acryloylamino and Phenyl Groups: The acryloylamino groups are introduced via an acylation reaction using acryloyl chloride and an appropriate amine. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Quaternization: The final step involves the quaternization of the phenanthridine nitrogen using an alkylating agent such as methyl bromide to form the bromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenanthridine core.

    Reduction: Reduced derivatives with possible removal of the acryloylamino groups.

    Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Used in the development of organic electronic materials and photochemical devices.

Mechanism of Action

The mechanism of action of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    3,8-Bis(4-mercaptophenyl)-1,10-phenanthroline: Similar phenanthridine core but with mercaptophenyl groups.

    3,8-Bis(4-aminophenyl)-1,10-phenanthroline: Similar core with aminophenyl groups.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains thiourea groups and is used as an organocatalyst.

Uniqueness

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is unique due to its combination of acryloylamino and phenyl groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-ethyl-6-phenyl-3-(prop-2-enoylamino)phenanthridin-5-ium-8-yl]prop-2-enamide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2.BrH/c1-4-25(31)28-19-12-14-21-22-15-13-20(29-26(32)5-2)17-24(22)30(6-3)27(23(21)16-19)18-10-8-7-9-11-18;/h4-5,7-17H,1-2,6H2,3H3,(H,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSGFSHAUFPBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C=C)NC(=O)C=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584272
Record name 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-67-3
Record name Phenanthridinium, 5-ethyl-3,8-bis[(1-oxo-2-propen-1-yl)amino]-6-phenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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